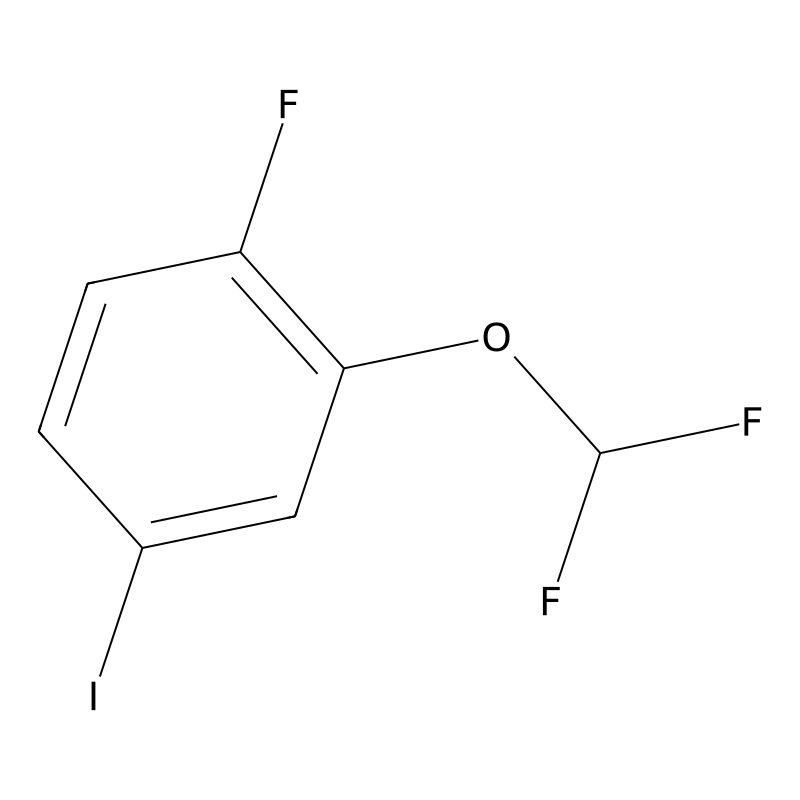

2-(Difluoromethoxy)-1-fluoro-4-iodobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(Difluoromethoxy)-1-fluoro-4-iodobenzene is an organic compound characterized by a benzene ring substituted with a difluoromethoxy group, a fluorine atom, and an iodine atom. Its molecular formula is C7H4F3IO, and it has a molecular weight of approximately 306.00 g/mol. The presence of multiple halogen atoms and the difluoromethoxy group endows this compound with unique chemical properties, making it a subject of interest in both synthetic chemistry and biological studies.

As there is no documented use of 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene in biological systems, a mechanism of action cannot be established at this time.

- Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat.

- Working in a well-ventilated fume hood.

- Consulting safety data sheets (SDS) for similar compounds if available.

- Substitution Reactions: The iodine atom can be replaced by various nucleophiles in nucleophilic substitution reactions.

- Oxidation and Reduction: The compound can participate in redox reactions, affecting the oxidation state of its halogen substituents.

- Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, where it forms more complex structures through interactions with other aryl halides.

Common reagents for these reactions include nucleophiles like amines or thiols under basic conditions, as well as oxidizing agents such as hydrogen peroxide or potassium permanganate .

The biological activity of 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene is primarily attributed to its interaction with various molecular targets. The fluorine atoms enhance the compound's binding affinity to enzymes and receptors, potentially increasing its effectiveness in medicinal chemistry. The difluoromethoxy group may also influence lipophilicity and metabolic stability, which are critical for drug development .

The synthesis of 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene typically involves:

- Starting Materials: A suitable benzene derivative is chosen as the precursor.

- Halogenation: Iodine is introduced using an oxidizing agent, while fluorination is achieved with fluorinating agents like Selectfluor.

- Methoxylation: The difluoromethoxy group is added through a methoxylation reaction using difluoromethyl ether as the reagent.

Industrial methods often optimize these processes for higher yields and purity through continuous flow reactors and advanced catalysts.

2-(Difluoromethoxy)-1-fluoro-4-iodobenzene finds applications in:

- Organic Synthesis: It serves as a building block for more complex organic molecules.

- Pharmaceutical Development: Its unique properties make it a candidate for drug design, particularly in targeting specific biological pathways.

- Material Science: The compound can be utilized in developing specialty chemicals and materials due to its reactivity .

Studies on the interactions of 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene focus on its binding mechanisms with biological targets. The presence of fluorine enhances its interaction capabilities, which can lead to improved efficacy in therapeutic applications. Investigations into its reactivity patterns suggest potential pathways for modifying its structure to enhance biological activity or selectivity against specific targets .

Several compounds share structural similarities with 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene:

| Compound Name | Key Differences |

|---|---|

| 1-Difluoro-2-methoxy-4-iodobenzene | Contains a methoxy group instead of difluoromethoxy |

| 1-Difluoro-2-difluoromethoxy-4-bromobenzene | Has a bromine atom instead of iodine |

| 1-Difluoro-2-difluoromethoxy-4-chlorobenzene | Contains a chlorine atom instead of iodine |

Uniqueness

The uniqueness of 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene lies in its combination of multiple halogens and the difluoromethoxy group. This combination results in distinct chemical reactivity and potential biological activity that may not be present in similar compounds. Its ability to undergo various substitution reactions while maintaining stability makes it a valuable compound for further research and application development .